molecular formula C20H23NO5 B12810240 4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- CAS No. 88244-73-9

4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)-

Cat. No.: B12810240
CAS No.: 88244-73-9
M. Wt: 357.4 g/mol
InChI Key: DPVUITDUDZIAQO-QWHCGFSZSA-N
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Description

4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- is a complex organic compound with a unique structure that includes multiple methoxy groups and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- typically involves multi-step organic reactionsCommon reagents used in these reactions include methanol, hydrochloric acid, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4H-Dibenzo(de,g)quinoline-1,4-diol, 5,6,6a,7-tetrahydro-2,10,11-trimethoxy-6-methyl-, (4S-cis)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Properties

CAS No.

88244-73-9

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(4S,6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,4-diol

InChI

InChI=1S/C20H23NO5/c1-21-9-13(22)11-8-15(25-3)19(23)18-16-10(7-12(21)17(11)18)5-6-14(24-2)20(16)26-4/h5-6,8,12-13,22-23H,7,9H2,1-4H3/t12-,13+/m0/s1

InChI Key

DPVUITDUDZIAQO-QWHCGFSZSA-N

Isomeric SMILES

CN1C[C@H](C2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC)O

Canonical SMILES

CN1CC(C2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC)O

Origin of Product

United States

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